9,10-Anthracenediol, disodium salt

Description

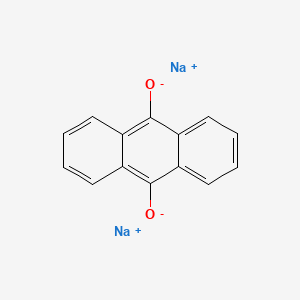

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

46492-07-3 |

|---|---|

Molecular Formula |

C14H8Na2O2 |

Molecular Weight |

254.19 g/mol |

IUPAC Name |

disodium;anthracene-9,10-diolate |

InChI |

InChI=1S/C14H10O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-8,15-16H;;/q;2*+1/p-2 |

InChI Key |

RMEKRPRYWRUTKH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 9,10 Anthracenediol and Its Disodium Salt

Established Reduction Pathways of 9,10-Anthraquinone

The conversion of 9,10-anthraquinone to 9,10-anthracenediol is a well-established chemical transformation that can be accomplished through several distinct methodologies. smolecule.com These methods include catalytic hydrogenation, the use of chemical reducing agents, and electrochemical strategies, each offering different advantages in terms of reaction conditions, selectivity, and scalability. smolecule.com

Catalytic hydrogenation stands as the most common and industrially significant method for producing 9,10-anthracenediol from 9,10-anthraquinone. smolecule.com The process involves the reaction of 9,10-anthraquinone with hydrogen gas in the presence of a heterogeneous catalyst. Palladium on carbon (Pd/C) is a widely utilized and effective catalyst for this transformation. smolecule.com Platinum and rhodium catalysts have also demonstrated high efficacy. smolecule.com

The mechanism involves the activation of the C=O bond in the anthraquinone (B42736) molecule and the adsorption of hydrogen on the catalyst surface. nih.gov The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the reaction's selectivity and the avoidance of unwanted side reactions like the hydrogenation of the aromatic rings. smolecule.comnih.gov For instance, studies have shown that bimetallic catalysts, such as palladium-ruthenium (Pd-Ru), can exhibit superior performance due to enhanced hydrogen adsorption and activation of the carbonyl group. nih.gov Industrial-scale production often employs continuous flow systems under elevated temperatures and pressures to ensure efficient and complete reduction. smolecule.com

Table 1: Comparison of Catalysts in the Hydrogenation of 9,10-Anthraquinone

| Catalyst | Support | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Most common and effective catalyst system. | smolecule.com, |

| Platinum (Pt) | Alumina (B75360) (Al₂O₃) | Exhibits high performance and activity. | smolecule.com, nih.gov |

| Rhodium (Rh) | - | Shows superior performance in some cases. | smolecule.com |

A variety of chemical reducing agents can effectively convert 9,10-anthraquinone to 9,10-anthracenediol. Common laboratory-scale reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.com The choice of reagent and solvent system is crucial; for example, NaBH₄ can be used in dimethyl sulfoxide (B87167) (DMSO) for this reduction.

Diborane (B₂H₆) is another powerful reducing agent that rapidly reduces anthraquinone to 9,10-dihydro-9,10-anthracenediol. researchgate.net Similarly, 9-borabicyclo[3.3.1]nonane (9-BBN), a stable dialkylborane, readily reduces anthraquinone and its derivatives to the diol stage. google.com The reactivity of these borane-based reagents differs from alkali metal borohydrides due to their acidic nature, which leads to a preferential attack at positions of high electron density. researchgate.net In some specific contexts, a mixture of hydriodic acid, phosphorus, and iodine has been used to synthesize substituted 9,10-dihydroanthracenes from the corresponding anthraquinones. researchgate.net

Table 2: Chemical Reducing Agents for 9,10-Anthraquinone Reduction

| Reducing Agent | Chemical Formula | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Dimethyl Sulfoxide (DMSO) | Common, selective reducing agent. | |

| Lithium Aluminum Hydride | LiAlH₄ | Ethereal solvents (e.g., THF) | Powerful, non-selective reducing agent. | smolecule.com, |

| Diborane | B₂H₆ | Tetrahydrofuran (THF) | Powerful Lewis acidic reducing agent. | researchgate.net |

Electrochemical reduction provides an alternative pathway for the synthesis of 9,10-anthracenediol, offering excellent control over the reduction process under mild conditions. smolecule.com This method involves the direct transfer of electrons and protons to the 9,10-anthraquinone molecule. The process is often described as a two-electron, two-proton proton-coupled electron transfer (PCET) reaction. dtu.dk

Mechanistic studies in aprotic solvents like acetonitrile (B52724) (CH₃CN) have shown that the reduction proceeds in two separate one-electron steps, first forming the radical anion (AQ•⁻) and then the dianion (AQ²⁻). nih.gov The presence of proton-donating additives, such as phenols or benzoic acid, can significantly influence the reaction pathway, facilitating proton transfer and leading to the formation of the diol. nih.gov This technique is particularly noted for its potential in greener chemical synthesis, as it can utilize water as a proton source and be powered by renewable electricity, thus avoiding the need for chemical reducing agents or high-pressure hydrogen gas. smolecule.com

Alternative Synthetic Routes from Anthracene (B1667546) Precursors

While the reduction of 9,10-anthraquinone is the dominant synthetic route, methods starting from anthracene itself exist, although they are less direct. Anthracene can be oxidized to form 9,10-anthraquinone, which is then reduced to the diol. However, more direct functionalization of the anthracene core is also possible. For example, a method for synthesizing 9,10-bis(chloromethyl)anthracene (B83949) involves the reaction of anthracene with paraformaldehyde and a source of hydrogen chloride, such as a saturated solution of dioxane and concentrated hydrochloric acid. google.com This intermediate, while not the diol itself, represents a functionalized anthracene at the 9 and 10 positions that could potentially be converted to 9,10-anthracenediol through subsequent nucleophilic substitution reactions.

Optimization of Reaction Conditions and Yields for Research Scale Production

Optimizing the synthesis of 9,10-anthracenediol on a research scale involves the careful selection of reagents and reaction parameters to maximize yield and purity while minimizing side products.

For catalytic hydrogenation , optimization focuses on catalyst selection, solvent, temperature, and hydrogen pressure. The use of highly dispersed palladium nanoparticles on a support like alumina can enhance catalytic performance. researchgate.net The solvent system, often a mix of polar and non-polar solvents, also plays a critical role in the reaction kinetics and selectivity. researchgate.net

In the case of chemical reduction , optimization involves controlling the stoichiometry of the reducing agent to prevent over-reduction. The choice of solvent can also dramatically affect reaction rates and outcomes. For instance, the reduction of anthraquinone with sodium borohydride is inefficient in pure diglyme (B29089) but proceeds in the presence of peroxides. researchgate.net

For electrochemical synthesis , optimization parameters include the choice of electrode material, supporting electrolyte, solvent, and any proton-donating additives. nih.gov The applied potential must be carefully controlled to selectively drive the desired two-electron reduction without causing side reactions. nih.gov Studies have demonstrated that the concentration and pKa of additives like phenols directly impact the electrochemical behavior and the mechanism of diol formation. nih.gov

Reactivity and Fundamental Reaction Mechanisms of 9,10 Anthracenediol, Disodium Salt

Reversible Redox Chemistry and Interconversion with 9,10-Anthraquinone

The core of 9,10-anthracenediol's chemistry lies in its reversible, two-electron, two-proton oxidation to 9,10-anthraquinone (AQ). dtu.dk This interconversion is a fundamental process that can be triggered by photochemical or chemical means and is highly sensitive to the presence of oxygen.

The conversion of 9,10-anthraquinone to 9,10-anthracenediol can be efficiently induced by light. Upon exposure to UV light, anthraquinone (B42736) (AQ) derivatives undergo photoreduction to form the strongly fluorescent 9,10-anthracenediol (also referred to as dihydroxyanthracene). researchgate.net This process begins with the photoexcitation of the AQ molecule to a singlet state, which then transitions to a highly reactive triplet state via intersystem crossing. researchgate.net This triplet state is a powerful electron and hydrogen atom acceptor.

The quantum yield for the photoconversion of AQ into 9,10-dihydroxyanthracenes can be close to unity. researchgate.net The process is so efficient and reversible that it has been harnessed for applications such as information encryption using fluorescent inks. acs.orgnankai.edu.cnacs.org In some systems, the photoreduction is facilitated by placing the anthraquinone moiety within a protective hydrophobic microenvironment, such as the cavity of a cyclodextrin (B1172386) (CD). nih.govrsc.org This shielding effect from oxygen molecules allows for the rapid photoreduction of the anthraquinone group to 9,10-anthracenediol, which results in the generation of strong yellow fluorescence. nih.govrsc.org

9,10-Anthracenediol and its protonated forms are highly sensitive to oxygen. The fluorescence of 9,10-dihydroxyanthracenes, which have a fluorescence lifetime of 20-30 ns, is quenched upon exposure to oxygen, leading to a complete recovery of the original 9,10-anthraquinone. researchgate.net This re-oxidation process is a key feature of the compound's reversible chemistry. acs.orgacs.org

Oxygen plays several roles in the system:

It can quench the reactive triplet state of the excited anthraquinone. researchgate.net

It can quench the semiquinone radical intermediate, forming superoxide (B77818) radicals (O₂⁻•). researchgate.net

It directly oxidizes the 9,10-anthracenediol back to 9,10-anthraquinone. researchgate.netrsc.orgresearchgate.net

This ready oxidation by atmospheric oxygen underscores the compound's function as a potent reducing agent and its typical handling under inert conditions for many applications.

Mechanisms of Hydrogen Atom Transfer and Electron Transfer Reactions

The specific mechanism can vary depending on the reaction environment.

Hydrogen Atom Abstraction: In the presence of hydrogen-donating solvents like isopropanol, the photo-excited triplet state of anthraquinone can abstract a hydrogen atom from the solvent molecule. researchgate.net

Electron Transfer: In the presence of electron donors, such as triethylamine (B128534) (TEA), the reaction proceeds via an initial electron transfer to the excited triplet state. researchgate.net The rate constant for this triplet quenching by amines is often near the diffusion-controlled limit. researchgate.net In aqueous solutions without other donors, the excited quinone can react with a ground-state quinone molecule in a process that generates radical cations and anions. rsc.org

These mechanisms are central to the role of anthraquinones as photocatalysts and their ability to uncouple electron transfer from ATP synthesis in biological systems, acting as respiratory inhibitors. researchgate.netgoogle.com

Formation and Characterization of Radical Intermediates

During the one-electron reduction or oxidation steps, radical intermediates are formed. The primary intermediate in the photoreduction of 9,10-anthraquinone is the semiquinone radical, which exists in its protonated (AQH•) or anionic (AQ⁻•) form depending on the pH and solvent. researchgate.net

These transient species have been characterized using time-resolved UV-visible spectroscopy and electron spin resonance (e.s.r.). researchgate.netrsc.org The semiquinone radical is a key intermediate, and the kinetics of its second-order decay are highly dependent on the specific electron donor and the medium. researchgate.net

Coordination Chemistry and Ligand Interactions with Metal Centers

The oxygen atoms of 9,10-anthracenediol and its oxidized anthraquinone form possess lone pairs of electrons, making them suitable for coordinating with metal centers. This property has been exploited to create complex supramolecular structures.

The ability of the anthraquinone framework to bind metal ions has been studied, particularly in the context of creating responsive materials and sensors. For instance, an anthraquinone derivative incorporated into a crown ether (AQ-18-C-6) demonstrates specific coordination with alkali metal ions like potassium (K⁺). escholarship.org

The stoichiometry of these host-guest complexes can be controlled by the choice of the counter-anion. Such studies, which characterize the binding and selectivity of these systems, are fundamental to designing anthraquinone-based molecules for applications in ion transport, sensing, and catalysis, where the redox activity of the quinone can be modulated by metal ion binding.

Condensation Reactions leading to Complex Organic Structures

The disodium (B8443419) salt of 9,10-anthracenediol is a potent binucleophile, a characteristic stemming from the two phenoxide-like oxygen atoms positioned on the central ring of the anthracene (B1667546) core. This high reactivity is harnessed in various condensation reactions to construct complex, high-molecular-weight organic structures, most notably polyethers and macrocyclic compounds like anthracenophanes. These reactions typically proceed via a Williamson ether synthesis-type mechanism, where the disodium salt reacts with dihaloalkanes or other suitable electrophiles.

One of the significant applications of this reactivity is in the synthesis of polyethers incorporating the anthracene moiety into the polymer backbone. While direct polycondensation of 9,10-anthracenediol, disodium salt has been explored, a common and effective strategy involves the in-situ formation of the reactive species from a precursor. For instance, research has demonstrated the synthesis of polyethers through the reaction of a bisphenol, which is a Diels-Alder adduct of 2,6-dihydroxy-9,10-diacetoxyanthracene and dimethyl maleate, with various bis-acid chlorides under phase transfer catalysis conditions. The resulting precursor polyethers can then be treated with sodium ethoxide in N,N-dimethylformamide. This step hydrolyzes the acetate (B1210297) groups and forms the disodium salt of the hydroanthraquinone units within the polymer chain. researchgate.net Subsequent aerial oxidation can then convert these units into anthraquinone residues if desired. researchgate.net

A more direct approach to forming polyethers involves the polycondensation of 9,10-diacetoxyanthracene with α,ω-dibromoalkanes. While this method starts with the diacetate, the reaction conditions, which typically involve a strong base to deprotect the hydroxyl groups, lead to the in-situ formation of the reactive dialkoxide, analogous to the disodium salt. This method has been successfully employed to synthesize a series of poly(oxymethyleneanthrylene)s. researchgate.net

The general mechanism for these polyether syntheses involves the nucleophilic attack of the anthracenediolate on the electrophilic carbon of the dihaloalkane, displacing the halide and forming an ether linkage. This process occurs at both ends of the monomers to propagate the polymer chain.

Another fascinating class of complex structures derived from 9,10-anthracenediol are anthracenophanes. These are macrocyclic compounds where an anthracene unit is bridged by one or more chains. The synthesis of these structures also relies on the nucleophilicity of the 9,10-dihydroxyanthracene moiety. In a typical synthesis, anthracene-9,10-diyl diacetate is used as the starting material. psu.edu The reaction is carried out in the presence of a strong base like potassium hydroxide, which hydrolyzes the acetate esters and deprotonates the resulting hydroxyl groups to form the highly reactive diphenoxide in situ. psu.edu This is then reacted with a suitable dielectrophile, such as ethyl bromoacetate, to form the macrocyclic structure. psu.edu The intramolecular nature of this double condensation reaction is crucial for the formation of the cyclic product over polymerization.

The table below summarizes the key aspects of these condensation reactions.

| Reactant 1 (Anthracene Source) | Reactant 2 (Electrophile) | Base/Catalyst | Product Type | Reference |

| 9,10-Diacetoxyanthracene | α,ω-Dibromoalkanes | Strong Base | Poly(oxymethyleneanthrylene) | researchgate.net |

| Anthracene-9,10-diyl diacetate | Ethyl bromoacetate | Potassium Hydroxide | Anthracenophane | psu.edu |

| Precursor polymer with 9,10-diacetoxyanthracene units | - | Sodium Ethoxide | Polymer with disodium salt of hydroanthraquinone units | researchgate.net |

These condensation reactions are pivotal in the field of materials science and supramolecular chemistry, enabling the synthesis of advanced materials with tailored photophysical and electronic properties, as well as complex host-guest systems. The resulting polymers and macrocycles are of interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Spectroscopic and Advanced Analytical Characterization of 9,10 Anthracenediol, Disodium Salt Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds.

Proton NMR Investigations of Dimerization and Oxidation Phenomena

Proton (¹H) NMR spectroscopy is instrumental in monitoring chemical transformations such as dimerization and oxidation in anthracene (B1667546) derivatives. For instance, studies on related anthracene compounds have shown that under specific conditions, such as exposure to light, a [4+4] cycloaddition can occur, leading to the formation of a dimer. acs.org This process can be monitored by observing changes in the ¹H NMR spectrum, where the appearance of new signals corresponding to the dimer provides evidence of the reaction. acs.org

Similarly, the oxidation of anthracenediol derivatives to their corresponding quinone forms can be followed using ¹H NMR. The oxidation process leads to significant changes in the chemical environment of the protons, resulting in shifts in the NMR signals. For example, the oxidation of 9-aminoanthracene (B1202694) to anthraquinone (B42736) monoimine has been monitored over time by observing the disappearance of the signals corresponding to the starting material and the appearance of those for the oxidized product. acs.org

Two-Dimensional Diffusion NMR for Stoichiometry Determination in Complexes

While direct evidence for the use of two-dimensional diffusion NMR (2D-DOSY) specifically for determining the stoichiometry of 9,10-anthracenediol, disodium (B8443419) salt complexes is not prevalent in the reviewed literature, this technique is widely applicable for such purposes. 2D-DOSY separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This allows for the identification of individual components in a complex mixture and can be used to determine the stoichiometry of host-guest complexes or other molecular aggregates. The principle relies on the fact that a complex will have a different diffusion coefficient than its individual components, and the change in diffusion upon complexation can be used to elucidate the stoichiometry.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of 9,10-anthracenediol and its derivatives, FTIR can be used to confirm the presence of hydroxyl (-OH) groups and the aromatic ring structure. The reduction of an anthraquinone to an anthracenediol, for instance, would be expected to show the appearance of a characteristic broad O-H stretching band in the FTIR spectrum.

In studies of related systems, such as sodium alginate-based solid polymer electrolytes, FTIR is used to investigate the interactions between the polymer and a salt. acs.org For example, changes in the vibrational bands of the polymer upon the addition of a sodium salt can indicate complex formation and interactions between the cation and the polymer functional groups. acs.org While specific FTIR data for 9,10-anthracenediol, disodium salt is not detailed in the provided results, the principles of FTIR analysis would be directly applicable to its characterization.

Electronic Absorption Spectroscopy (UV-Vis) for Photophysical Insights

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like anthracene.

The UV-Vis spectrum of anthracene derivatives is characterized by distinct absorption bands corresponding to π→π* transitions. smolecule.com For 9,10-anthracenediol, the absorption spectrum is expected to show the fine vibrational structure typical of the anthracene core. smolecule.com The position and intensity of these bands are sensitive to substitution on the anthracene ring.

Studies on the photoreduction of 9,10-anthraquinone derivatives have utilized time-resolved UV-Vis spectroscopy to observe transient species. researchgate.net Upon excitation, the triplet state of the anthraquinone is formed, which can then react with other molecules. researchgate.net The formation of the semiquinone radical and the final dihydroxyanthracene product can be monitored by their characteristic absorption bands in the UV-Vis spectrum. researchgate.net For instance, the formation of differently protonated species of anthracene-9,10-diol (B1198905) during electrochemical reduction is evidenced by the appearance of absorption bands at 390, 416, and 460 nm. smolecule.com

Mass Spectrometry for Molecular Weight and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to identify unknown products by analyzing the mass-to-charge ratio of its ions.

For this compound, mass spectrometry would confirm the molecular weight of the compound. The molecular formula is C₁₄H₈Na₂O₂. ontosight.ai The analysis of reaction products, for example, from oxidation or dimerization reactions, can be effectively carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These hyphenated techniques allow for the separation of components in a mixture before their introduction into the mass spectrometer for identification. For instance, in the synthesis of 9,10-dibutoxyanthracene (B1632443) from the sodium salt of 9,10-anthracenediol, secondary decomposition products can be isolated and identified using HPLC and GC-MS.

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

Time-resolved spectroscopic techniques are indispensable for understanding the transient phenomena and fleeting intermediates that govern the photophysical and photochemical pathways of this compound and its closely related systems. These methods provide critical insights into the lifetimes, decay channels, and kinetics of electronically excited states, which are fundamental to the compound's behavior upon light absorption.

Studies on analogues such as anthrahydroquinone-2-sulfonate (AH₂QS), the reduced form of anthraquinone-2-sulfonate (AQS), offer a detailed view into the excited-state relaxation dynamics. researchgate.netrsc.org Ultrafast transient absorption spectroelectrochemistry (TA-SEC) has been a particularly powerful tool, enabling the in situ generation and subsequent photoexcitation of less stable species like AH₂QS to probe their relaxation mechanisms on timescales ranging from femtoseconds to nanoseconds. researchgate.netrsc.org

Upon photoexcitation, these molecules typically transition to an initial excited singlet state (S₁), which can then undergo several competing processes, including fluorescence, intersystem crossing to a triplet state (T₁), or internal conversion back to the ground state (S₀). The investigation of AH₂QS revealed that its relaxation dynamics are complex and occur within the first 2.5 nanoseconds following ultraviolet radiation absorption. researchgate.net The primary deactivation pathways for related dihydroxyanthracenes involve fluorescence and intersystem crossing. The fluorescence of 9,10-dihydroxyanthracenes has been observed with maxima in the range of 460-480 nm and lifetimes of 20-30 ns. researchgate.net

The excited triplet states of anthraquinone derivatives are known to be highly reactive. researchgate.net For instance, the triplet state of anthraquinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical. researchgate.net While direct data on the triplet state of this compound is limited, the behavior of analogous compounds suggests that the triplet state plays a crucial role in its photochemistry.

The table below summarizes key transient species and their characteristic lifetimes for a closely related anthrahydroquinone system, providing a model for the expected excited state dynamics of this compound.

| Transient Species | Excitation Wavelength (nm) | Probing Wavelength (nm) | Characteristic Lifetime/Timescale | Decay Process | Reference |

| Excited State of Anthrahydroquinone-2-sulfonate (AH₂QS) | UV | Not specified | < 2.5 ns | Relaxation to ground state | researchgate.net |

| Triplet State of Anthraquinone (AQ) | 308 | Not specified | - | Quenched by alcohols and triethylamine (B128534) | researchgate.net |

| 9,10-Dihydroxyanthracenes | 254 | 460-480 (fluorescence) | 20-30 ns | Fluorescence | researchgate.net |

Table 1. Transient Species and Lifetimes in Related Anthraquinone Systems.

It is important to note that the solvent environment can significantly influence the photophysical properties, including the quantum yields of fluorescence and triplet state formation. rsc.org For instance, studies on 9,10-dicyanoanthracene (B74266) have shown that the sum of fluorescence and triplet state quantum yields is less than one in many solvents, indicating the presence of other non-radiative decay pathways. rsc.org

The study of exciton (B1674681) dynamics in derivatives like 9,10-diphenylanthracene (B110198) further highlights the complexity of excited state processes in anthracenic systems, where phenomena such as excimer formation and exciton-exciton annihilation can occur, particularly in aggregated states or thin films. nih.gov While these specific processes may not be dominant for the smaller this compound in solution, they underscore the rich photophysical behavior characteristic of this class of compounds.

Photophysical Properties and Luminescent Behavior of 9,10 Anthracenediol, Disodium Salt Systems

Fluorescence Emission Characteristics and Wavelength Tuning

The fluorescence of the 9,10-Anthracenediol system is a powerful indicator of its chemical state. The reduced form, the diol (or its disodium (B8443419) salt), is strongly fluorescent, while its oxidized counterpart, 9,10-anthraquinone, is not. This on/off switching forms the basis for its application in various sensing and imaging contexts.

The most critical factor governing the fluorescence of this system is its redox state. The photoreduction of the non-fluorescent 9,10-anthraquinone yields the highly fluorescent 9,10-anthracenediol, which emits light in the blue-green to yellow region of the spectrum. researchgate.netresearchgate.net This fluorescence can be subsequently quenched by the introduction of oxygen, which oxidizes the diol back to the non-fluorescent quinone. researchgate.netacs.orgnankai.edu.cn This reversible conversion makes the compound a sensitive probe for oxygen. researchgate.netnankai.edu.cn

Environmental factors also play a crucial role in modulating the fluorescence emission. evidentscientific.com Key factors include:

Solvent Polarity: The polarity of the surrounding solvent can influence the energy levels of the excited state. evidentscientific.com A change in solvent polarity can lead to a shift in the emission wavelength. For instance, the emission of fluorescent probes often shifts to longer wavelengths (a red shift) in more polar solvents. evidentscientific.com

pH: The pH of the solution can affect the protonation state of the hydroxyl groups in the diol form, which in turn can alter the fluorescence characteristics. biomedres.us

Host-Guest Chemistry: Encapsulating the molecule within supramolecular hosts, such as cyclodextrins, can create a hydrophobic microenvironment. nankai.edu.cnrsc.org This protective cavity shields the fluorescent diol from quenchers like molecular oxygen, enhancing its emission intensity and stability. researchgate.netnankai.edu.cnrsc.org

Salt Concentration: The presence and concentration of salts in the solution can also affect the fluorescence intensity of a fluorophore. biomedres.us

The photoreduction of anthraquinone (B42736) derivatives to the fluorescent diol form can result in a strong emission with a maximum between 460-480 nm. researchgate.net In some supramolecular systems, this photoreduction leads to a strong yellow luminescence. acs.orgnankai.edu.cnrsc.org

Room Temperature Phosphorescence (RTP) and its Photocontrollable Aspects

Achieving efficient room-temperature phosphorescence (RTP) in solution is challenging due to quenching and non-radiative decay. However, supramolecular assemblies offer a viable strategy to induce and control RTP by restricting the molecular motion of the phosphorescent species. acs.orgnankai.edu.cnacs.orgnih.gov By confining guest molecules, these assemblies can minimize non-radiative transitions, leading to enhanced phosphorescence intensity and longer lifetimes. acs.orgnankai.edu.cn

Photocontrollable RTP systems have been developed using this principle. For example, a system built with a bromonaphthylpyridinium polymer and cyclodextrin (B1172386) exhibits a high RTP quantum yield of 71.3%, which can be significantly quenched by irradiation with 254 nm light. acs.org Another approach involves using cucurbit nih.govuril, which can bind with guest molecules to induce RTP emission, for instance, at 540 nm. nih.gov While these examples demonstrate the principle of photocontrolled RTP, specific data on the RTP of 9,10-Anthracenediol, disodium salt, remains limited. The focus is often on using host-guest chemistry to protect and switch the luminescence of various chromophores.

Triplet Excited State Dynamics and Quenching Kinetics

The triplet excited state is a key intermediate in the photochemistry of anthracene (B1667546) derivatives. For the related compound 9,10-anthraquinone, the lowest triplet state has a lifetime of approximately 5.4 to 6 microseconds in solution. researchgate.net This triplet state is highly susceptible to quenching by molecular oxygen, a process that occurs at a near-diffusion-controlled rate.

The quenching kinetics are critical for understanding the compound's role as a photosensitizer. The triplet state of anthraquinone derivatives is efficiently quenched by oxygen, with reported rate constants in the range of 1.7 × 10⁸ M⁻¹s⁻¹ to 1.9 × 10⁹ M⁻¹s⁻¹. researchgate.netrsc.org The triplet state can also be quenched by other molecules, such as amines, via electron transfer, which is the initial step in the photoreduction to 9,10-anthracenediol. researchgate.net

Table 1: Triplet State Properties and Quenching Rate Constants for Anthraquinone Derivatives

| Compound | Triplet Lifetime (τT) | Quencher | Quenching Rate Constant (kq) | Reference |

|---|---|---|---|---|

| 9,10-Anthraquinone (AQ) | ~6 µs | Oxygen | - | researchgate.net |

| Anthraquinone Derivative (AE) | 5.4 µs | Oxygen | 1.7 x 10⁸ M⁻¹s⁻¹ | researchgate.net |

| 2-Piperidinoanthraquinone | - | Oxygen | 1.9 x 10⁹ M⁻¹s⁻¹ | rsc.org |

| Anthraquinone (in benzene) | 180 ns | Oxygen | 1.5 x 10⁹ M⁻¹s⁻¹ | rsc.org |

| Anthraquinone (in benzene) | 180 ns | Propan-2-ol | 2.1 x 10⁷ M⁻¹s⁻¹ | rsc.org |

This interactive table provides data on the triplet state lifetimes and quenching kinetics for 9,10-anthraquinone and its derivatives, which are the oxidized forms of 9,10-anthracenediol.

Photoinduced Energy and Electron Transfer Processes

Photoinduced energy and electron transfer are fundamental processes that govern the behavior of this compound, and its corresponding quinone.

Electron Transfer:

Photoreduction: The formation of 9,10-anthracenediol from 9,10-anthraquinone is initiated by photoinduced electron transfer. Upon excitation, the triplet state of the anthraquinone abstracts an electron from a donor molecule, such as an amine, to form a semiquinone radical. researchgate.netoup.com This intermediate subsequently yields the diol. researchgate.netoup.com

Photooxidation: The reverse process, the conversion of the fluorescent diol back to the non-fluorescent quinone, involves electron transfer from the diol to an acceptor, most commonly molecular oxygen. researchgate.netdb-thueringen.de

Energy Transfer:

Förster Resonance Energy Transfer (FRET): In supramolecular assemblies, the anthracene moiety can participate in FRET. When positioned close to a suitable acceptor molecule, the excited state energy of the diol can be non-radiatively transferred, leading to the quenching of its fluorescence and the sensitized emission of the acceptor. acs.orgnankai.edu.cnacs.org This process is highly distance-dependent and has been used to control the luminescence of complex systems. acs.orgnankai.edu.cnacs.org

Singlet Oxygen Generation and Trapping Capabilities

The anthracene core of this compound, gives it a dual role in relation to singlet oxygen (¹O₂), a highly reactive oxygen species.

Singlet Oxygen Sensitizer (B1316253): Upon absorption of light, the molecule can reach an excited triplet state. This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). Anthracene derivatives, such as the disodium salt of anthracene-9,10-dipropionic acid, are specifically noted as singlet oxygen sensitizers. scbt.comabcam.com

Singlet Oxygen Trap: Conversely, the anthracene nucleus is an efficient chemical trap for singlet oxygen. It undergoes a [4+2] cycloaddition reaction with ¹O₂ to form a stable endoperoxide. nih.govresearchgate.net This reaction consumes the anthracene derivative and can be monitored by the decrease in its characteristic fluorescence or absorbance. nih.govmedchemexpress.com This property makes compounds like diethyl-3,3'-(9,10-anthracenediyl)bisacrylate and the water-soluble 9,10-Anthracenediyl-bis(methylene)dimalonic acid effective probes for detecting singlet oxygen. nih.govnih.govmedchemexpress.com The rate constant for the reaction of one such derivative with singlet oxygen has been measured at 1.69 × 10⁶ M⁻¹s⁻¹. nih.gov

Quantum Yield Determinations in Photoconversion Reactions

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process. For the photoconversion of 9,10-anthraquinone to the fluorescent 9,10-dihydroxyanthracene, the maximum quantum yield has been reported to be close to unity (Φ ≈ 1) when irradiated at 254 nm, indicating a highly efficient photoreduction process. researchgate.net

In the context of more complex systems, quantum yields can be modulated by intermolecular processes like FRET. For example, in a supramolecular assembly, the fluorescence quantum yield of a system was observed to decrease significantly, from 0.128 to 0.020, upon irradiation that initiated a FRET process. acs.orgnankai.edu.cnacs.org In another case, UV irradiation of an assembly led to a fluorescence quenching of 91% and a drop in the quantum yield from 0.076 to 0.027. acs.orgnankai.edu.cnacs.org These findings highlight how the photophysical properties and reaction efficiencies of the 9,10-anthracenediol system can be precisely controlled within engineered molecular environments.

Table 2: Quantum Yields in Related Photoprocesses

| System / Process | Initial Quantum Yield (Φi) | Final Quantum Yield (Φf) | Conditions | Reference |

|---|---|---|---|---|

| Photoreduction of AQ to Diol | ~1.0 | - | Irradiation at 254 nm | researchgate.net |

| FRET in a nih.govpseudorotaxane | 0.128 | 0.020 | Irradiation at 365 nm | acs.orgnankai.edu.cnacs.org |

| FRET in a [Ru(bpy)₃]²⁺ assembly | 0.076 | 0.027 | Irradiation at 254 nm | acs.orgnankai.edu.cnacs.org |

| Spiropyran-based pseudorotaxane | 0.0005 | 0.0624 | Formation of host-guest complex | nankai.edu.cn |

This interactive table summarizes reported quantum yields for the formation of 9,10-anthracenediol and for fluorescence modulation in related supramolecular systems.

Electrochemical Investigations and Redox Potential Tuning of 9,10 Anthracenediol, Disodium Salt

Voltammetric Characterization of Electrochemical Properties

The electrochemical behavior of 9,10-anthracenediol, disodium (B8443419) salt (also known as disodium anthrahydroquinone) is typically studied using voltammetric techniques, such as cyclic voltammetry (CV). These studies reveal the potentials at which the compound is oxidized and reduced and provide insights into the kinetics and reversibility of these processes.

In aqueous alkaline solutions, 9,10-anthracenediol, disodium salt, which is soluble, exhibits a distinct oxidative wave in voltammetric studies. rsc.org This wave corresponds to the oxidation of the anthrahydroquinone back to its parent compound, anthraquinone (B42736). This reaction involves a two-electron, two-proton transfer process. dtu.dk However, a significant challenge in the electrochemical analysis of this compound is the nature of the oxidation product. The resulting anthraquinone is insoluble in the aqueous medium and tends to adsorb strongly onto the electrode surface. rsc.org

This adsorption can lead to "blocking" or "fouling" of the electrode, where the active surface area is progressively covered, inhibiting further electrochemical reactions. rsc.org The voltammetric signal can change from a diffusion-controlled wave to a peak-shaped signal, and at higher concentrations, the current can drop to zero after the peak maximum due to complete electrode blockage. rsc.org

The redox chemistry of anthraquinones is highly dependent on the pH of the electrolyte. nih.gov At pH values between 7 and 11, the re-oxidation of the hydroquinone (B1673460) form can be hindered. However, at a pH of 13 or higher, the characteristic reversible redox pattern of anthraquinones becomes clearly visible in the cyclic voltammogram. nih.gov

A voltammetric study of anthraquinone dissolved in an alkaline sodium dithionite (B78146) solution, where it exists as the soluble sodium salt of anthrahydroquinone, showed a clear oxidation wave at approximately -0.75 V versus a Saturated Calomel Electrode (SCE), which is well-separated from the oxidation wave of the dithionite itself. rsc.org

Table 1: Voltammetric Behavior of this compound

| Electrode Material | Observation in Alkaline Solution | Potential vs. SCE (approx.) | Key Challenge |

|---|

Strategies for Modulating Redox Potentials through Functionalization

The redox potential of the anthraquinone/anthracenediol couple is not fixed; it can be systematically tuned by attaching various functional groups to the aromatic core. This ability to modulate the redox potential is crucial for tailoring the molecule for specific applications, such as redox flow batteries or electrochemical CO2 capture. nih.govchemrxiv.orgnih.gov

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the anthraquinone skeleton alters the electron density of the redox-active quinone moiety, thereby shifting the reduction potential.

Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and methyl (-CH3) donate electron density to the aromatic rings. This makes the quinone more difficult to reduce, shifting its redox potential to more negative values. acs.orgnih.govfrontiersin.org For instance, computational studies have shown that complete methylation of anthraquinone can improve its reduction window by approximately 0.4 V. acs.org

Electron-Withdrawing Groups (EWGs): Groups such as sulfonate (-SO3H), carboxyl (-COOH), and formyl (-CHO) pull electron density away from the rings. chemrxiv.orgnih.govnih.govfrontiersin.org This makes the quinone easier to reduce, resulting in a more positive redox potential. This strategy is particularly useful for increasing the stability of the molecule against oxidation by air, which is a common issue in applications like electrochemical CO2 capture. chemrxiv.orgnih.gov

Density Functional Theory (DFT) calculations are widely used to predict the impact of different substituents on the redox potential of anthraquinone derivatives. acs.orgnih.govfrontiersin.org These computational studies, combined with experimental cyclic voltammetry, have established a clear relationship between the chemical structure and the resulting electrochemical properties. chemrxiv.orgnih.gov

Table 2: Effect of Functional Groups on the Redox Potential of Anthraquinone Derivatives

| Functional Group Type | Example Groups | Effect on Redox Potential | Rationale |

|---|---|---|---|

| Electron-Donating | -OH, -NH2, -CH3 | Shifts to more negative values | Increases electron density, making reduction more difficult. acs.orgnih.govfrontiersin.org |

Role as a Redox Mediator in Chemical and Biological Systems

A redox mediator, or electron shuttle, is a molecule that facilitates the transfer of electrons between an electrode and a substrate or between two chemical species that react slowly with each other. Anthraquinone derivatives, including this compound and its sulfonated analogues, are highly effective redox mediators due to their reversible two-electron redox chemistry and tunable potentials.

In Electrochemical Systems: One of the most prominent applications is in aqueous organic redox flow batteries (AORFBs). In these batteries, soluble organic molecules store energy. Anthraquinone-2,7-disulfonic acid disodium salt (2,7-AQDS) is a well-studied anolyte (negative electrolyte material). biosynth.comalfa-chemistry.com It offers high solubility and stable cycling performance due to its reversible redox reaction. The disodium salt of 9,10-anthracenediol is the "charged" or reduced state of the anolyte. During battery discharge, it is oxidized back to the anthraquinone form at the negative electrode, releasing electrons that travel through the external circuit. biosynth.com

The ability to act as a redox mediator is also exploited in biocatalysis, where these compounds can shuttle electrons between an electrode and an enzyme, enabling electrochemically driven enzymatic reactions. unusa.ac.id

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anthraquinone |

| Anthrahydroquinone |

| Anthraquinone-2,7-disulfonic acid disodium salt (2,7-AQDS) |

| Sodium Dithionite |

Computational and Theoretical Studies on 9,10 Anthracenediol, Disodium Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of anthraquinone (B42736) derivatives. researchgate.net These studies often focus on the neutral form, 9,10-Anthracenediol, or its oxidized counterpart, 9,10-anthraquinone, to model the fundamental redox behavior that the disodium (B8443419) salt undergoes in solution.

The primary goal of these calculations is to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcesr.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability. vulcanchem.com

Research has shown that there is a direct relationship between these computed orbital energies and the molecule's electrochemical properties. jcesr.org For instance, DFT calculations have been successfully used to predict the redox potentials of various anthraquinone derivatives. researchgate.netdtu.dk A linear correlation is often observed between the experimentally measured reduction potentials and the theoretically calculated LUMO energies, establishing a predictive framework for designing new molecules with tailored electrochemical behavior. jcesr.org

Ab-initio quantum mechanical methods have been employed to compute the formal electrode potentials of anthraquinone derivatives, with results showing good agreement with experimental data obtained through techniques like cyclic voltammetry. researchgate.net These computational approaches allow for the systematic study of how different substituents on the anthracene (B1667546) core can tune the redox potential. Electron-withdrawing groups, for example, generally lead to higher redox potentials. rsc.org

| Parameter | Method | Finding | Reference |

| Redox Potential | DFT (B3LYP) | Calculated formal potentials show a linear relationship with experimental values for anthraquinone derivatives. | researchgate.net |

| LUMO Energy | DFT | A direct relationship exists between the computed LUMO energy and the reduction potential, serving as a descriptor for screening derivatives. | jcesr.org |

| Substituent Effects | DFT | Electron-withdrawing groups increase the redox potential by stabilizing the lithiated derivatives. | rsc.org |

| HOMO-LUMO Gap | DFT | For a related derivative, 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione, the gap is predicted to be ~2.5 eV. | vulcanchem.com |

Molecular Modeling and Simulations for Structure-Property Relationship Elucidation

Molecular modeling and simulations, especially molecular dynamics (MD), provide a dynamic view of 9,10-Anthracenediol and its derivatives, clarifying the relationship between their three-dimensional structure and macroscopic properties. acs.orgdtu.dk These simulations model the movement of atoms over time, offering insights into conformational stability, solvent interactions, and the structural changes associated with chemical reactions.

One key application is in understanding the solubility and behavior of these compounds in different environments. For example, MD simulations have been used to investigate the solubility of hydrophobic quinones like anthraquinone in highly concentrated aqueous electrolytes. acs.org These studies revealed that enthalpic factors, rather than entropic ones, are the primary drivers for dissolving the molecule in such "water-in-salt" electrolytes. acs.org

Simulations also shed light on the structural dynamics during redox processes, which are central to the function of 9,10-Anthracenediol, disodium salt. Studies on related poly(anthraquinone) materials used as organic electrodes show how the polymer structure accommodates the intercalation of cations like lithium during battery cycling. dtu.dk These simulations can quantify properties like volume change upon charging and discharging, providing crucial information for designing durable energy storage materials. dtu.dk

Furthermore, molecular dynamics simulations are used to explore the binding stability of anthraquinone derivatives with target proteins. nih.govacs.org While not always focused on 9,10-Anthracenediol specifically, these studies demonstrate that the anthraquinone scaffold can maintain a stable binding mode within active sites through various noncovalent interactions, a principle that applies to its diol form as well. nih.govacs.org

| Simulation Type | System Studied | Property Elucidated | Reference |

| Molecular Dynamics | Anthraquinone in LiTFSI "water-in-salt" electrolyte | Revealed that enthalpic contributions are key to the compound's aqueous solubility in this medium. | acs.org |

| Molecular Dynamics | Poly(1,4-anthraquinone) electrode material | Modeled the restrained volume changes and structural reversibility during the intercalation of Li+, Mg2+, and H+ cations. | dtu.dk |

| Molecular Dynamics | Heteroarene-fused anthraquinone derivatives with Aurora Kinase A | Showed that the compounds maintain stable binding modes and key hydrogen bond interactions in the active site over time. | nih.govacs.org |

Prediction of Enzyme-Substrate Interactions (e.g., Manganese Peroxidase)

Computational docking is a powerful technique used to predict how a small molecule (a ligand) binds to the active site of a protein (a receptor). This method has been specifically applied to predict the interaction between 9,10-Anthracenediol and Manganese Peroxidase (MnP), an enzyme known for its ability to degrade complex aromatic compounds. nih.govresearchgate.net

Manganese Peroxidase, a key enzyme secreted by white-rot fungi, functions by oxidizing Mn(II) to the highly reactive Mn(III), which in turn can oxidize a wide range of phenolic and non-phenolic substrates. nih.govjmb.or.kr Understanding how substrates like 9,10-Anthracenediol fit into the enzyme's active site is crucial for applications in bioremediation. nih.gov

In silico docking studies have modeled the formation of the enzyme-substrate complex between MnP and 9,10-Anthracenediol. nih.govresearchgate.net These studies calculate the binding affinity, typically expressed as a binding energy in kcal/mol, which indicates the stability of the complex. A more negative value suggests a stronger and more favorable interaction. The docking simulations also identify the specific amino acid residues in the enzyme's active site that interact with the substrate through forces such as hydrogen bonds and van der Waals interactions. researchgate.net For 9,10-Anthracenediol, these computational analyses provide a molecular-level hypothesis for its recognition and subsequent degradation by Manganese Peroxidase. nih.govresearchgate.net

| Enzyme | Substrate | Computational Method | Key Findings | Reference |

| Manganese Peroxidase (MnP) | 9,10-Anthracenediol | Molecular Docking (using PyRx and Discovery Studio) | Predicted the formation of a stable enzyme-substrate complex. The study visualized the interactions within the docked complex. | nih.govresearchgate.net |

| Manganese Peroxidase (MnP) | Anthracene-2,6-dicarboxylic acid | Molecular Docking | Showed a very strong interaction with a binding energy of -9.3 kcal/mol, suggesting robust binding. | nih.govresearchgate.net |

| Manganese Peroxidase (MnP) | Gallic Acid & Pyrogallol | Enzyme Kinetics | Determined kinetic parameters (Km and Vmax), showing that both are viable substrates for MnP. | mdpi.com |

The Role of this compound in Material Innovation

The chemical compound this compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, is emerging as a significant component in the fields of advanced materials science and supramolecular chemistry. ontosight.ai Its unique electrochemical and photochemical properties, particularly its ability to undergo reversible oxidation-reduction reactions, make it a versatile building block for sophisticated functional materials. ontosight.aidtu.dk

Applications in Advanced Materials Science and Supramolecular Chemistry

Advanced Sensing Platforms

Development of Site Selectively Templated and Tagged Xerogels (SSTTX)

Site Selectively Templated and Tagged Xerogels (SSTTX) are an innovative class of chemical sensors that offer analyte recognition without relying on biological molecules. nih.gov The development of these platforms has utilized 9,10-anthracenediol as a key model compound to understand the fundamental processes of template formation. nih.gov

In studies exploring the photophysics of these systems, 9,10-anthracenediol has been sequestered within xerogels to probe the microenvironments of the sensor matrix. Research shows that 9,10-anthracenediol molecules within a xerogel report from a distribution of different microenvironments. nih.gov The positioning and orientation of the anthracene moiety at the pore surface of the xerogel are critical factors influencing heterogeneity and energy transfer processes. nih.gov

Furthermore, in the validation of SSTTX sensors designed for other analytes, 9,10-anthracenediol serves as an important structural analogue for testing selectivity. For instance, a first-generation SSTTX sensor developed for the detection of 9-anthrol was tested against several structurally similar compounds, including 9,10-anthracenediol. The sensor demonstrated high selectivity for 9-anthrol over these potential interferents. nih.gov

| SSTTX Sensor Performance for 9-anthrol Detection | |

| Analyte | 9-anthrol |

| Structural Analogue / Interference | 9,10-Anthracenediol |

| Selectivity Factor | 290 to 520 |

| Detection Limit | 0.3 µM |

| Response Time | 45 seconds |

| Reversibility | 6% RSD after 25 cycles |

| This table summarizes the performance and selectivity of a Site Selectively Templated and Tagged Xerogel (SSTTX) sensor, highlighting its ability to distinguish the target analyte from the structurally similar 9,10-anthracenediol. nih.gov |

Molecularly Imprinted Ionogels for Optosensory Applications

Molecularly imprinted ionogels are another advanced sensory platform where 9,10-anthracenediol has played a role in development. These materials are designed for high selectivity, and their performance is often validated by testing against a range of structurally similar but non-target molecules. osti.gov In research on molecularly imprinted ionogels designed as optosensory platforms, 9,10-anthracenediol has been used as a structural analogue to assess the selectivity of the imprinted sites. The ability of the ionogel to distinguish its target analyte from 9,10-anthracenediol is a key measure of its successful imprinting and recognition capabilities. osti.gov

Fabrication of Chemical Sensors for pH, Metal Ions, and Oxygen

The inherent fluorescence of anthracene derivatives makes them suitable candidates for the fabrication of chemical sensors. acs.org Their structure can be functionalized to create reversible or irreversible changes in fluorescence in response to specific environmental stimuli like pH, metal ions, and oxygen. acs.org

Oxygen Sensing: The reversible oxidation of 9,10-anthracenediol to 9,10-anthraquinone is highly sensitive to the presence of oxygen. acs.orgnih.gov The diol form is strongly fluorescent, while the quinone form is non-fluorescent. nih.govabcam.com This distinct "on/off" switching of fluorescence provides a direct mechanism for oxygen detection. When a system containing 9,10-anthracenediol is exposed to oxygen, the fluorescence is quenched as the compound is oxidized back to anthraquinone. acs.orgnih.govresearchgate.net This property is a cornerstone of its application in oxygen-sensitive materials.

pH and Metal Ion Sensing: While specific sensor platforms based on this compound for pH and metal ions are less commonly documented, the broader family of anthracene-based compounds is widely used for these purposes. acs.org The fluorescence of these molecules can be sensitive to protonation/deprotonation events (pH changes) or coordination with metal ions, which alters their electronic states and, consequently, their emission spectra. acs.orgresearchgate.net

Information Encryption and Anti-Counterfeiting Materials

The photoreversible transformation between the non-fluorescent 9,10-anthraquinone and the highly fluorescent 9,10-anthracenediol provides an ideal mechanism for advanced information security applications. acs.orgnih.gov This system has been successfully employed to create intelligent inks for information encryption and anti-counterfeiting. researchgate.netacs.org

The process typically involves a supramolecular polymer or hydrogel containing an anthraquinone derivative. acs.orgnih.gov

Encryption (Writing): Upon irradiation with ultraviolet (UV) light, the anthraquinone undergoes photoreduction to form 9,10-anthracenediol. nih.gov This conversion "switches on" a strong fluorescence (often yellow or green), revealing a hidden message or pattern. acs.org

Decryption (Erasing): The generated 9,10-anthracenediol is sensitive to oxygen. acs.orgnih.gov Simply exposing the material to air allows for the reoxidation of the fluorescent diol back to the non-fluorescent anthraquinone, effectively erasing the information and rendering it invisible again. acs.orgnih.gov

This light-activated, oxygen-erased system offers a dynamic and reversible method for data protection. Aqueous solutions of these supramolecular polymers can be used as emitting inks, where information is decrypted (revealed) by UV light and encrypted (hidden) by exposure to air. nih.gov

| Feature | Description | Mechanism |

| Writing/Decrypting Stimulus | Ultraviolet (UV) Light | Photoreduction of 9,10-anthraquinone to 9,10-anthracenediol |

| Erasing/Encrypting Stimulus | Oxygen (Air) | Oxidation of 9,10-anthracenediol to 9,10-anthraquinone |

| Visual State (Written) | Strong Fluorescence | Presence of 9,10-anthracenediol |

| Visual State (Erased) | Non-Fluorescent | Presence of 9,10-anthraquinone |

| Application | Reversible Anti-Counterfeiting Ink, Information Encryption | Light- and oxygen-sensitive supramolecular polymers |

| This table outlines the functional characteristics of an anti-counterfeiting system based on the reversible conversion between 9,10-anthraquinone and 9,10-anthracenediol. acs.orgnih.gov |

Role in Environmental Chemistry and Bioremediation Research

Degradation of Organic Pollutants via Photochemical Pathways

The photochemical properties of anthracene (B1667546) derivatives are central to their potential role in the degradation of organic pollutants. While direct research on 9,10-Anthracenediol, disodium (B8443419) salt is limited, studies on related compounds offer insights into possible mechanisms. The photo-oxidation of 9,10-dihydroanthracene (B76342), for example, has been shown to trigger the photocatalytic oxidation of other organic compounds. researchgate.net This suggests that upon exposure to light, similar anthracene diols could initiate a cascade of reactions leading to the breakdown of persistent pollutants.

The process often involves the generation of reactive oxygen species (ROS). For instance, Anthracene-9,10-dipropionic acid disodium salt is known to act as a sensitizer (B1316253) for singlet oxygen, a highly reactive form of oxygen that can oxidize and degrade a wide range of organic molecules. scbt.com The general mechanism for the degradation of anthracene itself involves the formation of 9,10-dihydroxyanthracene, which is then readily oxidized to anthraquinone (B42736). mdpi.com This transformation is a key step in the breakdown of the stable aromatic structure of anthracene. The photochemistry of anthracene-9,10-endoperoxide also results in the formation of anthraquinone and other degradation products. acs.org These photochemical pathways highlight the potential of 9,10-Anthracenediol, disodium salt, to participate in and contribute to the light-induced degradation of environmental contaminants.

Bioremediation Strategies involving Enzymatic Interactions

Bioremediation offers an environmentally friendly approach to cleaning up contaminated sites. The enzymatic systems of certain microorganisms are capable of degrading complex organic molecules, including anthracene and its derivatives.

White-rot fungi are particularly adept at degrading a wide array of aromatic pollutants through the action of their extracellular ligninolytic enzymes, such as manganese peroxidase (MnP). acs.orgnih.gov This enzyme has been shown to be effective in the degradation of anthracene. lookchem.com The process involves the oxidation of Mn(II) to the more reactive Mn(III) by the enzyme. The Mn(III) then acts as a diffusible oxidizing agent that can attack the aromatic ring of anthracene, initiating its breakdown. acs.org

Research has demonstrated that MnP from various fungal species can significantly degrade anthracene, sometimes leading to its complete removal from a system. lookchem.com The efficiency of this degradation can be influenced by various factors, including the presence of organic solvents to increase the solubility of the pollutant. lookchem.comacs.org For example, in a mixture of acetone (B3395972) and water, the solubility of anthracene was increased, leading to 100% removal by MnP within 6 hours. lookchem.com The degradation of anthracene by MnP can result in the formation of products such as phthalic acid, indicating the cleavage of the aromatic ring structure. acs.org The table below summarizes the mineralization of several polycyclic aromatic hydrocarbons (PAHs) by manganese peroxidase from Nematoloma frowardii.

| Polycyclic Aromatic Hydrocarbon | Mineralization (%) in 168 hours |

| [14C]Pyrene | 7.3 |

| [14C]Anthracene | 4.7 |

| [14C]Benzo[a]pyrene | 4.0 |

| [14C]Benz[a]anthracene | 2.9 |

| [14C]Phenanthrene | 2.5 |

| Data sourced from a study on the degradation of polycyclic aromatic hydrocarbons by manganese peroxidase of Nematoloma frowardii. acs.orgnih.gov |

Inhibition of Microbial Activity in Industrial Processes

Beyond remediation, derivatives of this compound, have been explored for their ability to inhibit the growth and activity of problematic microorganisms in industrial environments, particularly sulfate-reducing bacteria.

Sulfate-reducing bacteria (SRB) are a major cause of microbially influenced corrosion in anaerobic industrial systems, such as those in the oil and gas industry, leading to significant economic losses. Derivatives of 9,10-anthracenedione, or anthraquinone, have been identified as potent inhibitors of respiratory sulfate (B86663) reduction in both pure and mixed cultures of SRB. researchgate.netscbt.comresearchgate.netnih.gov The inhibitory mechanism is believed to be the uncoupling of ATP synthesis from the electron transfer reactions during respiration. researchgate.netresearchgate.net

Structure-activity studies have shown that the degree of substitution on the anthraquinone nucleus affects its inhibitory effectiveness. researchgate.netscbt.comresearchgate.netnih.gov Generally, an increase in substitution leads to higher concentrations being required for 50% inhibition (I50). researchgate.netnih.gov The introduction of charged substituents also tends to increase the I50 value. scbt.comresearchgate.netnih.gov The low concentrations at which some anthraquinone derivatives show inhibition (0.5 to 10 µM) and their relatively low general toxicity make them promising candidates for controlling sulfide (B99878) generation in industrial settings. researchgate.netnih.gov

Synthesis of Advanced Derivatives and Functionalization Strategies of 9,10 Anthracenediol

Design and Synthesis of Diverse Anthracene-based Molecules

The synthesis of diverse anthracene-based molecules often begins with the reduction of readily available 9,10-anthraquinone. This transformation to 9,10-anthracenediol is a critical step, enabling subsequent functionalization at the 9 and 10-positions. A common method for this reduction involves the use of sodium borohydride (B1222165) or lithium aluminum hydride. cdnsciencepub.com Another established method utilizes a mixture of hydriodic acid and phosphorus, which can effectively reduce various substituted anthraquinones to their corresponding 9,10-dihydroanthracene (B76342) derivatives. cdnsciencepub.com The resulting 9,10-anthracenediol can then be converted to its disodium (B8443419) salt by treatment with a strong sodium base, such as sodium hydride or sodium amide, in an anhydrous solvent. This in-situ formation of the disodium salt generates a highly nucleophilic species, primed for a variety of substitution reactions.

The design of advanced anthracene (B1667546) derivatives often involves the introduction of substituents that can modulate the electronic properties and solubility of the parent molecule. For instance, the attachment of phenyl groups at the 9 and 10-positions is known to enhance the stability and influence the photophysical characteristics of the anthracene core. rsc.org The synthesis of such derivatives can be achieved through reactions like the Suzuki coupling, starting from the corresponding di-halogenated anthracene precursor.

Furthermore, the introduction of functional groups that can participate in polymerization reactions opens the door to the creation of novel polymeric materials. For example, the polymerization of diamines with compounds containing reactive groups attached to the anthracene scaffold has been explored.

Preparation of Phosphorus-Containing Anthracene Derivatives

The incorporation of phosphorus-containing moieties into the anthracene framework is a key strategy for developing materials with unique properties, including applications in organic electronics and as flame retardants. The synthesis of such derivatives can be approached through several routes, often leveraging the reactivity of 9,10-disubstituted anthracenes.

One synthetic strategy involves the reaction of a bromo-substituted anthracene derivative with a phosphorus nucleophile. For example, 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes have been prepared via Sonogashira coupling of (10-bromoanthracen-9-yl)diphenylphosphine oxide with terminal arylacetylenes. kyushu-u.ac.jp This approach allows for the precise installation of a phosphine (B1218219) oxide group at the 9-position.

Another avenue for creating phosphorus-containing anthracenes involves the direct phosphorylation of anthracene derivatives. While direct phosphorylation of 9,10-anthracenediol or its disodium salt is not extensively documented, related reactions on similar scaffolds suggest potential pathways. For instance, the reaction of diazonium salts of 9,10-anthracenedione with phosphorus(III) chloride in the presence of a copper(I) salt can yield phosphonic acids. semanticscholar.org This suggests that functionalization of an amino-substituted 9,10-anthracenediol derivative could provide a route to phosphorus-containing compounds.

A highly efficient perchloric acid-catalyzed substitutive phosphorylation of anthracene-9-ols with P(O)-H species has been developed to afford phosphorylated 9,10-dihydroanthracenes. researchgate.net This method could potentially be adapted for the phosphorylation of 9,10-anthracenediol.

Table 1: Examples of Phosphorus-Containing Anthracene Derivatives and their Synthetic Precursors

| Derivative Name | Precursor | Reagents and Conditions | Reference |

| 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracene | (10-Bromoanthracen-9-yl)diphenylphosphine oxide, terminal arylacetylene | Sonogashira coupling | kyushu-u.ac.jp |

| (9,10-Dioxo-9,10-dihydroanthracen-1-yl)phosphonic acid | 1-Amino-9,10-anthracenedione | Diazotization, PCl₃, Cu(I) salt | semanticscholar.org |

| Phosphorylated 9,10-dihydroanthracenes | Anthracene-9-ols | P(O)-H species, HClO₄ catalyst | researchgate.net |

Tailoring Reactivity and Spectroscopic Properties through Substituent Effects at the 9,10-Positions

The electronic and steric nature of substituents at the 9 and 10-positions of the anthracene ring profoundly influences the molecule's reactivity and spectroscopic properties. This principle is fundamental to the design of functional anthracene-based materials.

Reactivity: The introduction of bulky substituents at the 9 and 10-positions, such as phenyl groups, can sterically hinder reactions at these sites, for example, the [4+4] photocycloaddition that anthracene can undergo. rsc.org Conversely, the presence of electron-donating or electron-withdrawing groups can significantly alter the electron density of the anthracene core, thereby influencing its susceptibility to electrophilic or nucleophilic attack. For instance, the Diels-Alder reactivity of anthracenes is sensitive to the electronic nature of the substituents. researchgate.net

Spectroscopic Properties: Substituents at the 9 and 10-positions have a marked effect on the absorption and emission spectra of anthracene derivatives. While substitution with phenyl groups may only cause minor shifts in the UV/Vis absorption, the fluorescence properties can be more significantly affected. rsc.org The introduction of thiophene (B33073) substituents, for example, has been shown to decrease the fluorescence quantum yield. rsc.org

The nature of the emissive excited state can also be modulated. For instance, in 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives, the introduction of donor-acceptor groups can lead to strong solvatofluorochromism, indicating a charge-transfer character in the excited state. kyushu-u.ac.jp This tunability of the emission properties is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 2: Effect of Substituents on the Photophysical Properties of 9,10-Disubstituted Anthracenes

| Substituent at 9,10-positions | Effect on Absorption | Effect on Fluorescence | Reference |

| Phenyl | Minor shift | High quantum yield | rsc.org |

| Thiophene | Minor shift | Decreased quantum yield | rsc.org |

| Diphenylamino (on phenylethynyl) | - | Strong solvatofluorochromism (charge-transfer emission) | kyushu-u.ac.jp |

Conclusion and Future Research Directions

Synopsis of Current Research Advancements in 9,10-Anthracenediol, Disodium (B8443419) Salt Chemistry

Recent research into 9,10-Anthracenediol, disodium salt, and its closely related parent compound, 9,10-dihydroxyanthracene, has largely centered on its fundamental redox chemistry and its potential as a functional component in advanced materials and catalytic systems. As the disodium salt of 9,10-dihydroxyanthracene, the compound is often referred to as a form of "soluble anthraquinone" (SAQ), highlighting its utility in aqueous environments wikipedia.org.

The core of its chemical utility lies in the reversible oxidation-reduction reaction between 9,10-anthracenediol and 9,10-anthraquinone. This redox couple is a cornerstone of various chemical processes, including the industrial production of hydrogen peroxide wikipedia.org. The disodium salt, by virtue of its solubility, facilitates these reactions in aqueous media, a significant advantage for developing greener chemical processes.

Advancements have been particularly notable in the field of photocatalysis. While much of the published research focuses on sulfonated anthraquinone (B42736) derivatives, the underlying principles are directly applicable to the 9,10-anthracenediolate dianion furnished by the disodium salt. These water-soluble anthraquinone derivatives are recognized for their ability to act as potent photocatalysts, capable of initiating chemical transformations through mechanisms such as hydrogen atom transfer and single electron transfer.

Furthermore, the anthracene (B1667546) backbone of this compound, makes it a building block for more complex molecular architectures. Research into functionalized anthracene derivatives has demonstrated their potential in organic electronics, where the planar structure and π-electron system are advantageous for charge transport researchgate.net. The ability to modify the anthracene core allows for the fine-tuning of electronic and photophysical properties.

Identification of Key Challenges and Unexplored Research Avenues

Despite its promising characteristics, the full potential of this compound, is yet to be realized, with several challenges and unexplored research avenues remaining.

Key Challenges:

Stability: Like many organic functional molecules, the long-term stability of this compound, under operational conditions, particularly in the presence of light and oxygen, can be a concern. The anthracenediol form is susceptible to oxidation, which can impact the cyclability and lifespan of systems in which it is employed.

Selectivity in Catalysis: While the redox activity is a key feature, controlling the selectivity of catalytic reactions initiated by the 9,10-anthracenediolate/anthraquinone system remains a challenge. Achieving high yields of desired products while minimizing side reactions is crucial for practical applications.

Synthesis of Functionalized Derivatives: The synthesis of specifically substituted derivatives of this compound, to precisely tune its properties can be complex. Developing efficient and scalable synthetic routes to these tailored molecules is an ongoing research endeavor.

Unexplored Research Avenues:

Electrochemical Energy Storage: The reversible redox behavior of the 9,10-anthracenediol/anthraquinone couple makes it a candidate for active materials in aqueous organic redox flow batteries. While research in this area is emerging for related quinone compounds, a detailed investigation specifically focused on the performance of this compound, is warranted.

Environmental Remediation: The photocatalytic properties of water-soluble anthraquinone derivatives suggest a potential application in the degradation of organic pollutants in water. The efficacy of this compound, in such environmental technologies is an area ripe for exploration.

Advanced Materials Synthesis: The use of this compound, as a monomer or a functional additive in the synthesis of novel polymers and metal-organic frameworks (MOFs) is an underexplored avenue. Such materials could exhibit interesting electronic, optical, or catalytic properties.

Outlook for Innovation in Materials Science, Catalysis, and Environmental Technologies

The future for this compound, and its derivatives appears promising, with significant opportunities for innovation across multiple scientific disciplines.

Materials Science:

In materials science, the focus will likely be on leveraging the anthracene core for the development of novel organic semiconductors. By chemically modifying the 9,10-dihydroxyanthracene structure before or after the formation of the disodium salt, researchers can tune the material's electronic properties, such as its charge carrier mobility and solid-state packing. This could lead to the creation of more efficient and stable organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The water solubility of the disodium salt could also be exploited for solution-based processing of these materials, offering a cost-effective alternative to traditional vacuum deposition techniques.

Catalysis:

The field of catalysis is poised to benefit from the development of more sophisticated catalysts based on the this compound, framework. Future research will likely concentrate on immobilizing the catalytically active species onto solid supports to create heterogeneous catalysts that are easily separable and recyclable. Furthermore, the integration of the anthracenediol moiety into more complex ligand structures could lead to the development of novel transition-metal catalysts with enhanced activity and selectivity for a wide range of organic transformations. The use of this water-soluble platform for green chemistry applications will continue to be a major driver of innovation.

Environmental Technologies:

In the realm of environmental technologies, the photocatalytic capabilities of this compound, present exciting possibilities. Future work could focus on its application in advanced oxidation processes for water treatment, aiming to degrade persistent organic pollutants. Additionally, its potential as a component in sensors for the detection of environmental contaminants could be explored. The development of environmentally benign and efficient systems for pollution control is a critical area where this compound could make a significant impact.

Interactive Data Table: Properties of 9,10-Anthracenediol and its Disodium Salt

| Property | 9,10-Anthracenediol | This compound |

| IUPAC Name | anthracene-9,10-diol (B1198905) nih.gov | Disodium anthracene-9,10-bis(olate) epa.gov |

| Synonyms | 9,10-Dihydroxyanthracene, Anthrahydroquinone wikipedia.orgnih.gov | Soluble anthraquinone (SAQ) wikipedia.org |

| CAS Number | 4981-66-2 nih.gov | 46492-07-3 epa.gov |

| Molecular Formula | C₁₄H₁₀O₂ nih.gov | C₁₄H₈Na₂O₂ |

| Molecular Weight | 210.23 g/mol nih.gov | 254.19 g/mol |

Q & A

Q. What analytical techniques are recommended for tracking reactive oxygen species (ROS) using 9,10-anthracenediol derivatives?

The disodium salt of anthracene-9,10-diyldiethane-2,1-diyl disulfate (EAS) is a chemical trap for singlet oxygen (¹O₂). In experimental design, EAS reacts with [¹⁸O]-labeled O₂(¹Δg) to form a double-[¹⁸O]-labeled 9,10-endoperoxide (EAS¹⁸O₂), detectable via mass spectrometry or isotopic labeling analysis. This method is critical for quantifying ROS in enzymatic or photochemical systems. Ensure reaction conditions (pH, temperature, and solvent) mimic the target environment to avoid artifacts .

Q. How can 9,10-anthracenediol (QH₂) be stabilized for fluorescence-based applications?